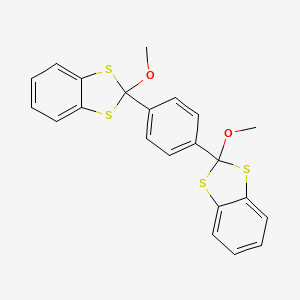
2,2'-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is an organic compound characterized by its unique structure, which includes two methoxy groups and two benzodithiole rings connected by a phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) typically involves the reaction of 1,4-dibromobenzene with 2-methoxy-1,3-benzodithiole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiole rings to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodithiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
科学研究应用
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Similar in structure but with different functional groups.
1,1’-(1,4-Phenylene)bis(ethanone): Shares the phenylene bridge but has different substituents.
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Similar aromatic structure but with different functional groups.
Uniqueness
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is unique due to its specific combination of methoxy and benzodithiole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
属性
CAS 编号 |
63866-42-2 |
|---|---|
分子式 |
C22H18O2S4 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
2-methoxy-2-[4-(2-methoxy-1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
InChI |
InChI=1S/C22H18O2S4/c1-23-21(25-17-7-3-4-8-18(17)26-21)15-11-13-16(14-12-15)22(24-2)27-19-9-5-6-10-20(19)28-22/h3-14H,1-2H3 |
InChI 键 |
KEKTWJLIMJNABI-UHFFFAOYSA-N |
规范 SMILES |
COC1(SC2=CC=CC=C2S1)C3=CC=C(C=C3)C4(SC5=CC=CC=C5S4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



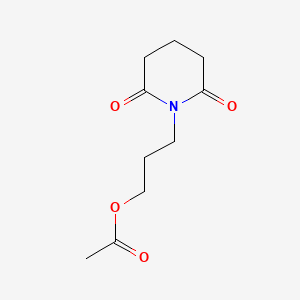
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)

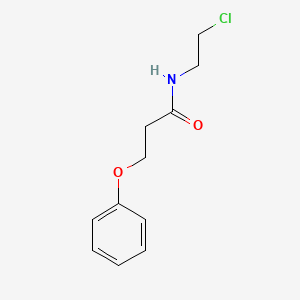
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
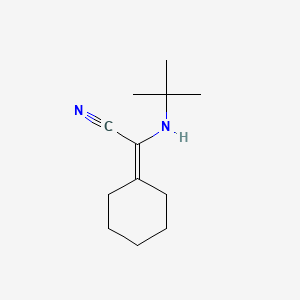
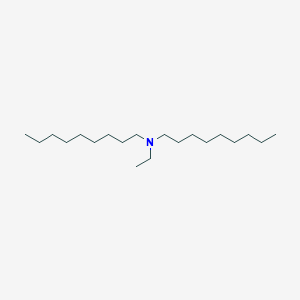

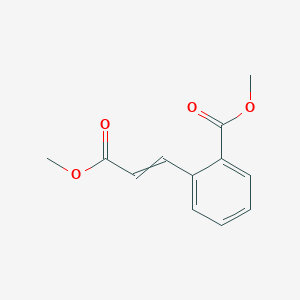
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)



